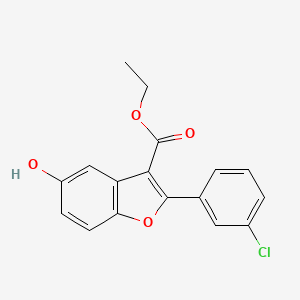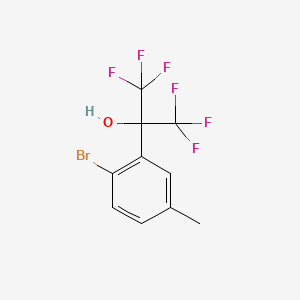![molecular formula C9H5Br2F3O2 B13705203 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone is a chemical compound with the molecular formula C9H5Br2F3O2 and a molecular weight of 361.94 g/mol It is characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone typically involves the bromination of 1-[4-(trifluoromethoxy)phenyl]ethanone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1-[4-(trifluoromethoxy)phenyl]ethanone.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form higher oxidation state products.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the trifluoromethoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone include:
2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone: This compound has a methylsulfonyl group instead of a trifluoromethoxy group.
1,3-Dibromo-2,2-dimethoxypropane: This compound has a different core structure but shares the dibromo functionality.
2,6-Dibromo-4-(trifluoromethoxy)aniline: This compound has an aniline group instead of an ethanone group
The uniqueness of this compound lies in its specific combination of bromine atoms and the trifluoromethoxy group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H5Br2F3O2 |
|---|---|
Molecular Weight |
361.94 g/mol |
IUPAC Name |
2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O2/c10-8(11)7(15)5-1-3-6(4-2-5)16-9(12,13)14/h1-4,8H |
InChI Key |
RFJRNMUMNCDAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)


![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)




![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
